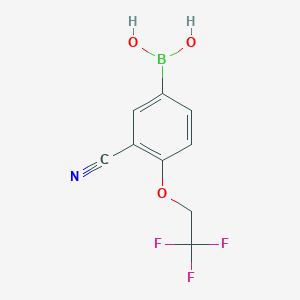

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid

描述

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid: is an organic compound with the molecular formula C9H7BF3NO3 and a molecular weight of 244.96 g/mol . This compound is characterized by the presence of a boronic acid group, a cyano group, and a trifluoroethoxy group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

属性

IUPAC Name |

[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF3NO3/c11-9(12,13)5-17-8-2-1-7(10(15)16)3-6(8)4-14/h1-3,15-16H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVLGRFFKXGMKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(F)(F)F)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid typically involves the reaction of appropriate phenylboronic acid derivatives with trifluoroethanol and cyanide sources under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

化学反应分析

Types of Reactions: (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The cyano group can be reduced to form amines.

Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

科学研究应用

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid has a wide range of applications in scientific research, including:

Biology: Employed in the development of biologically active molecules and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and specialty chemicals.

作用机制

The mechanism of action of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The cyano group can undergo nucleophilic addition reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and stability.

相似化合物的比较

- (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid

- (3-Cyano-4-(trifluoromethoxy)phenyl)boronic acid

Comparison:

- (3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid: Similar in structure but contains a fluoro group instead of a cyano group. This difference can affect its reactivity and applications.

- (3-Cyano-4-(trifluoromethoxy)phenyl)boronic acid: Similar in structure but contains a trifluoromethoxy group instead of a trifluoroethoxy group. This variation can influence its chemical properties and potential uses.

Uniqueness: (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

生物活性

(3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a compound of significant interest due to its diverse biological activities. Boronic acids, in general, have been recognized for their roles in medicinal chemistry and biochemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this specific boronic acid derivative, focusing on its antibacterial, anticancer, and enzyme inhibition properties.

The compound features a trifluoroethoxy group that enhances its electron-withdrawing capacity, potentially influencing its reactivity and biological interactions. Boronic acids typically exhibit Lewis acid behavior and can form reversible covalent bonds with diols, which is a key property utilized in various biochemical applications.

Antibacterial Activity

Recent studies have demonstrated that boronic acids possess notable antibacterial properties. For instance, research highlighted the effectiveness of phenylboronic acid derivatives against Gram-negative bacteria such as Escherichia coli and Bacillus cereus. In vitro evaluations indicated that compounds with trifluoroethoxy substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Table 1: Antibacterial Activity of Boronic Acids

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli ATCC 25922 | 6.50 mg/mL |

| 4-(trifluoromethoxy)phenylboronic acid | Bacillus cereus | 5.00 mg/mL |

| Phenylboronic acid | E. coli | 10.00 mg/mL |

Anticancer Activity

The anticancer potential of boronic acids has been extensively studied, particularly their ability to inhibit cancer cell proliferation. A recent study reported that a derivative of phenylboronic acid exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests that modifications to the boronic acid structure can significantly enhance its anticancer properties.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes, particularly serine proteases and glycosidases. The enzyme inhibition profile of this compound includes:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL

- Antiurease : IC50 = 1.10 ± 0.06 µg/mL

These results indicate a strong inhibitory effect on butyrylcholinesterase and antiurease enzymes, suggesting potential applications in treating conditions related to enzyme dysregulation .

Case Studies

- Antibacterial Cream Formulation : A cream containing boron-based compounds was tested for its biological activity against bacterial strains and showed promising results in both dermatological and microbiological assessments.

- Histological Evaluation : Histological analyses conducted on rat organs indicated no significant toxic effects from the boron compound, reinforcing its potential for safe therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。